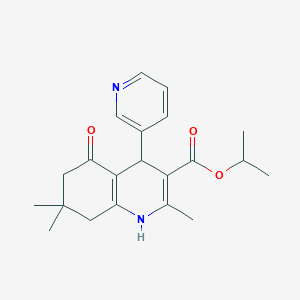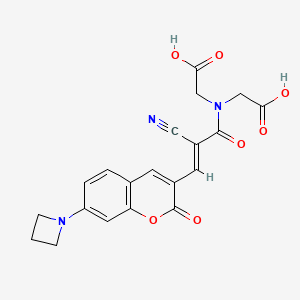
Real Thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Real Thiol is a chemical compound characterized by the presence of a sulfhydryl group (-SH). This molecular arrangement comprises a sulfur atom bonded to a hydrogen atom. Thiols are often referred to as mercaptans due to their ability to capture mercury compounds. The sulfhydryl group is a crucial functional group in organic chemistry, conferring unique properties and reactivities to the molecules that bear it .
Applications De Recherche Scientifique
Real Thiol has numerous applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: Thiols are used in the synthesis of various organic compounds, including thioethers and thioesters.
Biology: Thiols play a crucial role in maintaining cellular redox balance and combating oxidative stress.
Industry: Thiols are used in the production of polymers, rechargeable lithium-sulfur batteries, and as odorants in natural gas
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Real Thiol can be synthesized using various methods. One common method involves the reaction of alkyl halides with sodium hydrosulfide. For instance, bromobutane reacts with sodium hydrosulfide to give butanethiol . Another method involves the use of thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts, which are then hydrolyzed to thiols .
Industrial Production Methods
In industrial settings, thiols are often produced from olefins and hydrogen sulfide. The addition of hydrogen sulfide to an olefin affords a small yield of thiol, which has the structure predicted by Markovnikov’s rule . This method is widely used due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Real Thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thiols can be oxidized to disulfides through treatment with mild oxidants like iodine.
Reduction: Thiols can act as reducing agents due to the presence of the sulfhydryl group.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium hydrosulfide for nucleophilic substitution, and various oxidants for converting thiols to sulfonic acids .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various thiol derivatives .
Mécanisme D'action
The mechanism by which Real Thiol exerts its effects involves the sulfhydryl group, which readily donates electrons, making thiols potent reducing agents. This ability allows thiols to participate in redox reactions, neutralizing reactive oxygen species and protecting cellular components from oxidative damage . Thiols also contribute to the structural integrity of proteins through the formation of disulfide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simple thiol with a strong odor, commonly found in the scent of skunks.
Ethanethiol: Used as an odorant in natural gas.
Cysteine: An amino acid containing a thiol group, playing a pivotal role in protein structure and function.
Uniqueness
Real Thiol is unique due to its high nucleophilicity and ability to form stable disulfide bonds. This property makes it highly valuable in various applications, from pharmaceuticals to industrial processes .
Propriétés
IUPAC Name |
2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDTNMOOIIYSL-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

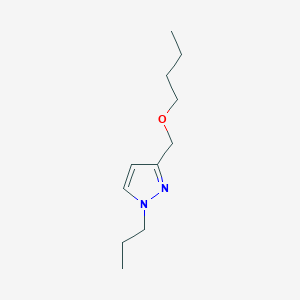
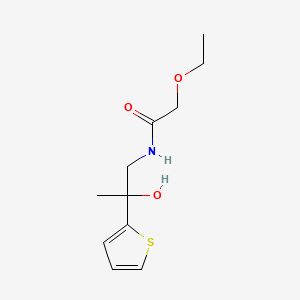
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2929199.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2929202.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
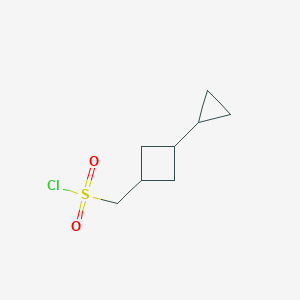
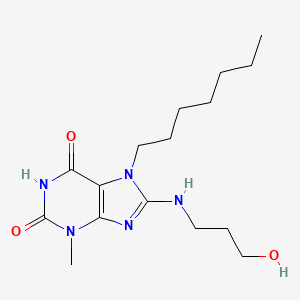
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2929209.png)
